molecular formula C8H7BrClF B1475016 4-Chloro-2-fluoro-5-methylbenzyl bromide CAS No. 1805042-29-8

4-Chloro-2-fluoro-5-methylbenzyl bromide

Cat. No.: B1475016
CAS No.: 1805042-29-8
M. Wt: 237.49 g/mol
InChI Key: DHWSDEJNWRKEGW-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-5-methylbenzyl bromide” is a chemical compound with the CAS Number: 1805042-29-8 . It has a molecular weight of 237.5 . The compound is liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene . The InChI code is 1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 237.5 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-5-methylbenzyl bromide serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. A notable example includes its use in the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This methodology highlights the reactivity of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds, leading to the formation of highly functionalized 4H-1-benzopyrans in yields ranging from 50-92%. The simplicity of this reaction and its efficiency underscore the compound's utility in heterocyclic chemistry (Bunce, R., Rogers, D. E., Nago, T., & Bryant, S., 2008).

Radiopharmaceutical Synthesis

In the realm of radiopharmaceuticals, derivatives of this compound have been developed for asymmetric synthesis of fluorinated α-amino acids, which are utilized as radiotracers in positron emission tomography (PET). The synthesis of these intermediates, including 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide, demonstrates the compound's role in facilitating radiolabeling processes. This advancement has implications for PET imaging by enabling the tracking of biological processes at the molecular level (Zaitsev, V., Fedorova, O., Mosevich, I. K., Kuznetsova, O., Gomzina, N., & Krasikova, R., 2002).

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWSDEJNWRKEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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